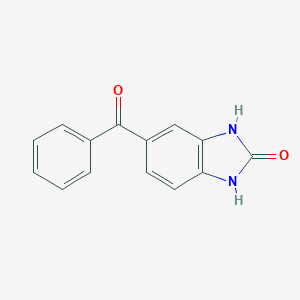

5-Benzoyl-2-benzimidazolinone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-benzoyl-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBCTWDCEBWLBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175756 |

Source

|

| Record name | 5-Benzoyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21472-33-3 |

Source

|

| Record name | 5-Benzoyl-2-benzimidazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021472333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BENZOYL-2-BENZIMIDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L08710V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Benzoyl-2-benzimidazolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzoyl-2-benzimidazolinone is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical data, spectral analysis, and its emerging role as a p38 mitogen-activated protein kinase (MAPK) inhibitor. Detailed experimental protocols for its synthesis and characterization are presented, alongside a visualization of its implicated signaling pathway, to serve as a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 5-benzoyl-1,3-dihydro-2H-benzimidazol-2-one, is a solid, achiral molecule. Its core structure consists of a benzimidazolinone moiety substituted with a benzoyl group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Melting Point | ~300 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in DMSO and Methanol. Insoluble in water. | [3][4] |

| Appearance | Neat | [5] |

Spectral Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule. Based on the analysis of the closely related compound, 5-benzoylbenzimidazole, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be anticipated.[6]

Table 2: Predicted NMR Spectral Data for this compound in DMSO-d₆

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | Carbonyl Carbon (Benzoyl) | ~195 |

| NH Protons | 10.0 - 13.0 | Carbonyl Carbon (Urea) | ~155 |

| Aromatic Carbons | 105 - 145 |

Note: These are predicted values based on a similar compound and may vary in an actual experimental spectrum of this compound.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The IR spectrum of a benzimidazolinone derivative is expected to show characteristic absorption bands.[7][8][9]

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3400 - 3200 |

| C=O Stretch (Benzoyl Ketone) | 1680 - 1660 |

| C=O Stretch (Urea) | 1720 - 1700 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 |

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 238.

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route to this compound involves the cyclization of 3,4-diaminobenzophenone. This precursor can be synthesized from 3-nitro-4-chlorobenzophenone.[10]

Experimental Workflow: Synthesis of this compound

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 5-Benzoyl-1,3-dihydro-2H-benzimidazol-2-one | 21472-33-3 | WAA47233 [biosynth.com]

- 3. 5-METHOXY-2-BENZIMIDAZOLINONE CAS#: 2080-75-3 [m.chemicalbook.com]

- 4. 5-NITRO-2-BENZIMIDAZOLINONE | 93-84-5 [chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 5-Benzoyl-2-benzimidazolinone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic methodologies for 5-Benzoyl-2-benzimidazolinone, a heterocyclic scaffold of significant interest in medicinal chemistry. Benzimidazolone derivatives are recognized for a wide array of biological activities, making their synthesis a key focus in the development of novel therapeutic agents. This guide details plausible synthetic routes, experimental protocols, and methods for derivatization, supported by quantitative data and procedural diagrams.

Synthesis of the Core Scaffold: this compound

The primary route for synthesizing the this compound core involves the cyclization of a substituted o-phenylenediamine with a carbonylating agent. The key starting material for this synthesis is 4-benzoyl-1,2-phenylenediamine. The cyclization can be achieved using various C1 synthons such as urea, phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI). The reaction with urea is a common, high-temperature condensation method, while CDI allows for milder reaction conditions.

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis via Urea Condensation

This protocol describes a plausible method for the synthesis of this compound from 4-benzoyl-1,2-phenylenediamine and urea.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-benzoyl-1,2-phenylenediamine (1 mole equivalent) and urea (1.5 mole equivalents).

-

Heating: Heat the mixture to 160-180°C. The reaction is typically conducted without a solvent (neat) or in a high-boiling solvent like o-dichlorobenzene.[1] The evolution of ammonia gas indicates the progress of the reaction.

-

Reaction Monitoring: Maintain the temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If a solvent was used, filter the resulting precipitate. If the reaction was neat, treat the solid mass with hot water to dissolve any unreacted urea and other water-soluble byproducts.

-

Purification: Filter the crude solid product, wash it with water, and then with a small amount of cold ethanol.[1] The product can be further purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture to yield pure this compound.

Synthesis of this compound Derivatives

The core scaffold can be functionalized at several positions, most commonly at the N1 and N3 positions of the imidazolone ring, or on the benzoyl phenyl ring.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Benzoyl-2-benzimidazolinone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 5-benzoyl-2-benzimidazolinone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of the broader benzimidazole and benzimidazolinone chemical classes, which may inform potential mechanisms for the subject compound.

Introduction to this compound

This compound is a synthetic organic compound featuring a core benzimidazolinone structure with a benzoyl group substitution. While it has been identified as an impurity standard and is structurally related to the atypical antipsychotic drug Loxapine, its own pharmacological profile is not well-established[1]. The benzimidazole scaffold, however, is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications[2][3][4].

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any mechanistic investigation.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [5] |

| Molecular Weight | 238.24 g/mol | [5] |

| CAS Number | 21472-33-3 | [1] |

| Appearance | Solid (form not specified) | [6] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=O)N3 | [1] |

| InChIKey | HUBCTWDCEBWLBF-UHFFFAOYSA-N | [5] |

Potential Mechanisms of Action Based on the Benzimidazole Scaffold

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents. Below are established mechanisms of action for various classes of benzimidazole-containing compounds, which could be extrapolated as potential, yet unproven, mechanisms for this compound.

Antimicrobial and Anthelmintic Activity: Disruption of Microtubule Polymerization

A primary mechanism of action for many anthelmintic benzimidazoles (e.g., albendazole, mebendazole) is the inhibition of microtubule polymerization[7][8].

-

Molecular Target: β-tubulin.

-

Mechanism: The benzimidazole moiety binds to a specific site on the β-tubulin subunit of parasitic nematodes and fungi. This binding prevents the polymerization of tubulin into microtubules.

-

Downstream Effects: Disruption of microtubule-dependent processes is catastrophic for the cell, leading to:

It is conceivable that this compound could exhibit similar activity, although its efficacy would depend on how the benzoyl group influences its binding affinity for microbial or parasitic β-tubulin.

References

- 1. 5-Benzoyl-1,3-dihydro-2H-benzimidazol-2-one | 21472-33-3 | WAA47233 [biosynth.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C14H10N2O2 | CID 854379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Benzimidazole - Wikipedia [en.wikipedia.org]

The Diverse Biological Activities of Benzimidazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, represents a privileged structure in medicinal chemistry and drug discovery. Its structural similarity to naturally occurring purines allows for favorable interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of benzimidazole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anthelmintic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Anticancer Activity

Benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various benzimidazole derivatives against several human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole-linked oxadiazole derivatives (25a-b) | MCF-7, HaCaT, MDA-MB231, HepG2, A549 | 0.13 - 15.2 | [1] |

| Benzimidazole-triazole hybrid (32) | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | [1] |

| Benzimidazole derivative with sulfonamide moiety (10) | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 | [1] |

| Thiazole/benzimidazole hybrids (26a-c) | MCF-7 | 5.96 - 7.56 | [1] |

| Benzimidazole 4 | MCF-7 | 8.86 ± 1.10 | [2] |

| Benzimidazole 2 | HCT-116 | 16.2 ± 3.85 | [2] |

| Benzimidazole 1 | HCT-116 | 28.5 ± 2.91 | [2] |

| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (5a) | MDA-MB-453, MDA-MB-468 | (activity reported, specific IC50 not provided) | [3] |

| Benzimidazole acridine derivative (8m) | SW480 | 6.77 | [4] |

| Benzimidazole acridine derivative (8m) | HCT116 | 3.33 | [4] |

Signaling Pathways in Anticancer Activity

1.2.1. EGFR and HER2 Inhibition

Certain benzimidazole derivatives have been shown to target and inhibit the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in various cancers.[3][5] Inhibition of these receptors disrupts downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation and survival.[3][5]

1.2.2. Induction of Apoptosis via JNK Signaling

Some benzimidazole derivatives can induce apoptosis (programmed cell death) in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] This pathway can be triggered by cellular stress, such as the presence of cytotoxic compounds, leading to the activation of caspases and ultimately, cell death.[6][7]

Antimicrobial Activity

Benzimidazole derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or cellular processes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of different benzimidazole derivatives against a range of bacterial and fungal strains.

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Purine benzimidazole hybrid (53) | S. aureus (multidrug-resistant) | 4 | [8] |

| α-aminonitrile based benzimidazoles (55, 56) | Various bacterial species | 3.9 - 7.8 | [8] |

| 2-pyridone based benzimidazoles (15, 18) | Various bacterial strains | 12.5 - 25 | [8] |

| 1,2-disubstituted benzimidazoles (III4, III5, etc.) | E. coli, P. aeruginosa | 62.5 | [9] |

| Benzonaptho and tolyl substituted compounds (1e, 1g, 1h) | Various bacterial strains | 10 - 20 | [10] |

Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

A key mechanism of antibacterial action for some benzimidazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[11][12] By binding to the DNA-gyrase complex, these compounds stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[12]

Antiviral Activity

Benzimidazole derivatives have demonstrated efficacy against a variety of DNA and RNA viruses. Their antiviral mechanisms can involve the inhibition of viral enzymes, such as polymerases, or interference with viral replication processes.

Quantitative Antiviral Data

The following table shows the 50% effective concentration (EC50) of various benzimidazole derivatives against different viruses.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| 2-phenylbenzimidazole derivative (24) | Vaccinia Virus (VV) | 0.1 | |

| 2-phenylbenzimidazole derivatives (50, 51, 53) | Bovine Viral Diarrhea Virus (BVDV) | 0.8 - 1.5 | [13] |

| Benzimidazole derivative (1) | Zika Virus (ZIKV) | 1.9 ± 1.0 | [14] |

| Imidazole-based compounds (5a, 5b) | Influenza A virus | 0.3 - 0.4 | [15] |

| 4,6-Difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole | Herpes Simplex Virus 1 (HSV-1) | 250.92 | |

| 4,5,6-trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole | Herpes Simplex Virus 1 (HSV-1) | 249.96 | [16] |

| N1-aryl-benzimidazol-2-one derivative (99) | HIV-1 | 1.3 | [8] |

| N1-aryl-benzimidazol-2-one derivative (100) | HIV-1 | 0.79 | [8] |

| Sulfone derivative (101) | HIV-1 | 0.047 | [8] |

| Sulfone derivative (102) | HIV-1 | 0.050 | [8] |

| Benzimidazole derivative (103) | HIV-1 | 0.00000386 | [8] |

Anthelmintic Activity

Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine. Their primary mechanism of action is the inhibition of tubulin polymerization in parasitic worms, leading to disruption of microtubule-dependent processes and eventual paralysis and death of the parasite.

Quantitative Anthelmintic Data

The following table summarizes the in vitro and in vivo anthelmintic activity of selected benzimidazole derivatives.

| Compound/Derivative | Helminth Species | Activity | Reference |

| Benzimidazole derivative (A6) | Toxocara canis larvae (in vitro) | More active than albendazole at 0.18 µM | [17] |

| Benzimidazole derivatives (A7-A11) | Hymenolepis nana adults (in vivo) | 88-97% removal of cestode adults | [17] |

| Benzimidazole derivative (BZ12) | Trichuris muris L1 (in vitro) | IC50 = 4.17 µM | [3] |

| Benzimidazole derivative (BZ12) | Trichuris muris adults (in vitro) | IC50 = 8.1 µM (81% killed) | [3] |

| Benzimidazole derivative (BZ6) | Heligmosomoides polygyrus adults (in vitro) | IC50 = 5.3 µM (100% killed) | [3] |

| Synthesized benzimidazole derivative | Pheretima posthuma | Paralysis: 30.43 ± 5.33 min, Death: 0.56 ± 5.32 min (at 50 µg/ml) | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzimidazole derivatives.

Experimental Workflow: Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[13][15]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

-

Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline or broth.

-

Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the benzimidazole derivative solution at different concentrations into the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is indicative of the antimicrobial activity.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral infectivity in the presence of an antiviral compound.

-

Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the benzimidazole derivative for a specific time.

-

Infection of Cells: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay Application: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 value.

Conclusion

Benzimidazole derivatives continue to be a highly versatile and promising scaffold in the field of medicinal chemistry. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anthelmintic effects, underscores their therapeutic potential. The diverse mechanisms of action, targeting key cellular and microbial pathways, offer multiple avenues for the development of novel drugs. Further research focusing on structure-activity relationship (SAR) studies, lead optimization, and the exploration of novel derivatives is warranted to fully exploit the therapeutic potential of this remarkable heterocyclic system. This guide provides a foundational resource for scientists and researchers dedicated to advancing the development of benzimidazole-based therapeutics to address a wide range of global health challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]

- 3. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. syrris.jp [syrris.jp]

- 10. Item - Development of a multi-step synthesis and workup sequence for an integrated, continuous manufacturing process of a pharmaceutical - Loughborough University - Figshare [repository.lboro.ac.uk]

- 11. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 12. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Benzoyl-2-benzimidazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 5-Benzoyl-2-benzimidazolinone, a key chemical entity with applications in medicinal chemistry and drug development. This document outlines the expected spectroscopic data based on its chemical structure and provides standardized experimental protocols for obtaining such data.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (2-Hydroxy-1H-benzimidazol-5-yl)phenylmethanone, Mebendazole Impurity B |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol [1] |

| CAS Number | 21472-33-3[1] |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from typical values for the constituent functional groups and analysis of closely related benzimidazole derivatives.

Table 1: FT-IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amide) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~1710 | Strong | C=O Stretch (Amide) |

| ~1650 | Strong | C=O Stretch (Benzoyl Ketone) |

| 1620-1580 | Medium-Strong | C=C Stretch (Aromatic) |

| 1490-1450 | Medium | C-N Stretch |

| 1300-1200 | Medium | C-N Stretch |

| 850-750 | Strong | Aromatic C-H Bend (Out-of-plane) |

Table 2: UV-Vis Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| ~280 | >10,000 | Ethanol/Methanol | π → π* (Benzoyl Chromophore) |

| ~240 | >15,000 | Ethanol/Methanol | π → π* (Benzimidazolinone Core) |

Table 3: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | Singlet | 1H | N-H (Amide) |

| ~10.6 | Singlet | 1H | N-H (Amide) |

| ~7.8-7.5 | Multiplet | 5H | Aromatic C-H (Benzoyl) |

| ~7.4 | Doublet | 1H | Aromatic C-H (Benzimidazolinone) |

| ~7.2 | Doublet of Doublets | 1H | Aromatic C-H (Benzimidazolinone) |

| ~7.0 | Doublet | 1H | Aromatic C-H (Benzimidazolinone) |

Table 4: ¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Benzoyl Ketone) |

| ~155 | C=O (Amide) |

| ~140 | Aromatic C (Quaternary) |

| ~135 | Aromatic C (Quaternary) |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~129 | Aromatic C-H |

| ~128 | Aromatic C (Quaternary) |

| ~125 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~110 | Aromatic C-H |

Table 5: Mass Spectrometry Data

| m/z | Ion |

| 238.07 | [M]⁺ (Molecular Ion) |

| 210 | [M-CO]⁺ |

| 133 | [M-C₆H₅CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols represent standard procedures and may be adapted based on the specific instrumentation and sample characteristics.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

References

An In-depth Technical Guide to the Properties of C14H10N2O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological activities of prominent isomers of the molecular formula C14H10N2O2. The focus is on three key isomers: 1,4-diaminoanthraquinone, 1,5-diaminoanthraquinone, and 2,6-diaminoanthraquinone. These compounds are of significant interest due to their applications in the dye industry, materials science, and their emerging potential in pharmacology.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of the three isomers are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of C14H10N2O2 Isomers

| Property | 1,4-Diaminoanthraquinone | 1,5-Diaminoanthraquinone | 2,6-Diaminoanthraquinone |

| IUPAC Name | 1,4-diaminoanthracene-9,10-dione | 1,5-diaminoanthracene-9,10-dione | 2,6-diaminoanthracene-9,10-dione |

| CAS Number | 128-95-0 | 129-44-2 | 131-14-6 |

| Molecular Weight | 238.24 g/mol | 238.24 g/mol | 238.24 g/mol |

| Appearance | Dark violet to black solid | Red to purple crystalline solid | Reddish-brown crystalline solid |

| Melting Point | 268-270 °C | >300 °C | >325 °C |

| Boiling Point | ~380.84 °C (estimate) | ~560 °C (estimate) | ~878.15 °C (estimate) |

| Density | 1.44 g/cm³ | 1.55 g/cm³ | 1.354 g/cm³ |

| Water Solubility | Very low | Insoluble | Sparingly soluble |

| Organic Solvent Solubility | Soluble in benzene, pyridine; slightly soluble in hot aniline, ethanol | Soluble in hot nitrobenzene; slightly soluble in ethanol, ether, benzene, acetone, chloroform | Soluble in pyridine, nitrobenzene; sparingly soluble in ethanol, acetone |

Table 2: Spectroscopic Data of C14H10N2O2 Isomers

| Spectroscopic Data | 1,4-Diaminoanthraquinone | 1,5-Diaminoanthraquinone | 2,6-Diaminoanthraquinone |

| ¹H NMR (DMSO-d6, ppm) | δ 8.30, 8.26, 7.78, 7.20 | Not readily available | δ 6.8-8.5 (m, Ar-H) |

| ¹³C NMR (CDCl3, ppm) | δ 183.95, 145.38, 134.57, 132.58, 127.77, 126.42, 110.81 | Not readily available | Not readily available |

| FT-IR (KBr, cm⁻¹) | Major peaks indicative of N-H, C=O, and aromatic C=C stretching. | Major peaks indicative of N-H, C=O, and aromatic C=C stretching. | 3210 (-NH), 3063 (=C-H), 1664 (-C=O), 1573 (-N=N-), 1304 (=C-N) |

| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ at 238 | Molecular Ion [M]⁺ at 238 | Molecular Ion [M]⁺ at 238 |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of these compounds are crucial for reproducible research.

Synthesis of 1,4-Diaminoanthraquinone

A common method for the synthesis of 1,4-diaminoanthraquinone involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with ammonia in the presence of a reducing agent.

Protocol:

-

To a reaction vessel, add 1,4-dihydroxyanthraquinone, an organic solvent (e.g., ethylene glycol methyl ether), and hydrazine hydrate. The molar ratio of hydrazine hydrate to 1,4-dihydroxyanthraquinone should be approximately 0.6-0.8:1.

-

Seal the vessel and introduce ammonia gas to a pressure of 0.2-0.5 MPa.

-

Heat the reaction mixture to 50-100 °C and maintain for 3-4 hours with stirring.

-

After the reaction is complete, cool the vessel and slowly vent the excess ammonia gas.

-

The product, the leuco form of 1,4-diaminoanthraquinone, will precipitate.

-

Filter the precipitate and wash with a small amount of cold organic solvent.

-

The leuco form can be oxidized to 1,4-diaminoanthraquinone by air oxidation.

Synthesis of 1,5-Diaminoanthraquinone

A prevalent industrial method for synthesizing 1,5-diaminoanthraquinone is through the ammonolysis of 1,5-dinitroanthraquinone.

Protocol:

-

In a high-pressure autoclave, charge 1,5-dinitroanthraquinone and an organic solvent such as toluene.

-

Add liquid ammonia in a significant molar excess (e.g., 20:1 to 40:1 ratio of ammonia to dinitroanthraquinone).

-

Heat the autoclave to approximately 150 °C, reaching a pressure of around 50-60 atmospheres.

-

Maintain the reaction for 7-12 hours with stirring.

-

After cooling and depressurizing the autoclave, the product can be isolated by filtration.

-

Wash the solid product with the solvent and dry under vacuum.

Synthesis of 2,6-Diaminoanthraquinone

One synthetic route to 2,6-diaminoanthraquinone involves the amidation of 2,6-anthraquinonedisulfonic acid.

Protocol:

-

Start with the sulfonation of anthraquinone to produce a mixture of 2,6- and 2,7-anthraquinonedisulfonic acids.

-

Separate the 2,6-disulfonic acid isomer, often by precipitating its sodium salt.

-

The isolated 2,6-anthraquinonedisulfonic acid is then subjected to amidation. This is typically carried out by heating with aqueous ammonia in an autoclave.

-

The resulting 2,6-diaminoanthraquinone can be purified by recrystallization from a suitable solvent like pyridine or nitrobenzene.[1]

Purification by Column Chromatography

Protocol:

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexanes and ethyl acetate).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude diaminoanthraquinone sample in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity. The separation of the components can be monitored by thin-layer chromatography (TLC).

-

Collect the fractions containing the desired isomer and evaporate the solvent to obtain the purified product.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters: Use standard parameters for ¹H and ¹³C NMR acquisition. For quantitative analysis, ensure a sufficient relaxation delay.

FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer.

-

Instrument: A Fourier-transform infrared spectrometer.

-

Parameters: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use a suitable ionization technique such as electron ionization (EI) or electrospray ionization (ESI).

-

Analysis: Obtain the mass-to-charge ratio of the molecular ion and characteristic fragment ions.

Biological Activity and Potential Applications

Anthraquinone derivatives have garnered significant attention for their potential as anticancer agents. Their planar structure allows them to intercalate with DNA, and they can also inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[2]

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the diaminoanthraquinone isomers and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Anticancer Mechanism of Action

While the precise signaling pathways for each isomer are still under investigation, the general mechanisms for anticancer anthraquinones involve:

-

DNA Intercalation: The planar aromatic structure of the anthraquinone core allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.

-

Topoisomerase Inhibition: These compounds can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks.[3][4]

-

Induction of Apoptosis: By causing DNA damage and cellular stress, diaminoanthraquinones can trigger programmed cell death (apoptosis) through various signaling pathways.

-

Cell Cycle Arrest: They can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cell proliferation.[5][6]

Some studies suggest the involvement of the PI3K/Akt/mTOR signaling pathway in the autophagy and apoptosis induced by certain anthraquinone derivatives.[7]

Visualizations

Experimental Workflow: Synthesis and Purification of Diaminoanthraquinones

Signaling Pathway: Potential Anticancer Mechanism of Diaminoanthraquinones

References

- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. embopress.org [embopress.org]

- 4. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]

- 6. Policing Cancer: Vitamin D Arrests the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

5-Benzoyl-2-benzimidazolinone: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with a range of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This has led to the development of benzimidazole-containing drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and neuroprotective activities.[1][3] This technical guide focuses on the potential therapeutic targets of a specific derivative, 5-Benzoyl-2-benzimidazolinone, by extrapolating from the known structure-activity relationships (SAR) of the broader benzimidazole class and considering the influence of the 5-benzoyl substitution.

While direct experimental data on this compound is limited, the presence of the benzoyl group at the 5-position is anticipated to modulate its biological activity, potentially enhancing its affinity for specific targets. There is considerable interest in 5-substituted benzimidazoles, as modifications at this position can significantly influence their pharmacological profile.[3][4]

Potential Therapeutic Targets and Mechanisms of Action

Based on the extensive research into benzimidazole derivatives, the potential therapeutic applications for this compound can be categorized into three primary areas: anti-inflammatory, anticancer, and neuroprotective activities.

Anti-inflammatory Activity

Benzimidazole derivatives are known to exert anti-inflammatory effects through various mechanisms.[5] The introduction of a benzoyl group, an aromatic ketone, at the 5-position could influence the molecule's interaction with key inflammatory mediators.

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: Specifically COX-2, which is a key enzyme in the synthesis of prostaglandins, crucial mediators of inflammation.[6] The benzoyl moiety may enhance the binding affinity to the active site of COX-2.

-

NLRP3 Inflammasome: This multi-protein complex is a key component of the innate immune system and its activation is implicated in a variety of inflammatory diseases.[7][8] Benzimidazole derivatives have been shown to inhibit NLRP3 inflammasome activation.[7]

-

Pro-inflammatory Cytokines: Inhibition of the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is another mechanism by which benzimidazoles can mediate their anti-inflammatory effects.[9][10]

Signaling Pathway:

The anti-inflammatory action of benzimidazole derivatives often involves the modulation of the NF-κB signaling pathway, a central regulator of inflammatory responses.

Caption: Benzimidazole derivatives can inhibit the NF-κB signaling pathway.

Anticancer Activity

The benzimidazole scaffold is present in several clinically used anticancer drugs.[11] Their mechanisms of action are diverse, targeting various aspects of cancer cell proliferation and survival.[12] The benzoyl substitution may enhance the cytotoxic potential of the benzimidazolinone core.

Potential Targets:

-

Tubulin: Benzimidazole derivatives, such as albendazole and mebendazole, are well-known for their ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[12]

-

Kinases: Various kinases involved in cancer cell signaling pathways, such as cyclin-dependent kinases (CDKs), protein kinase B (Akt), and mitogen-activated protein kinases (MAPK), are potential targets.[12]

-

Topoisomerases: These enzymes are crucial for DNA replication and transcription, and their inhibition can lead to cancer cell death.[11]

-

Epigenetic Targets: Benzimidazole derivatives have been shown to modulate epigenetic targets like histone deacetylases (HDACs).[13]

Signaling Pathway:

Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Benzimidazoles can inhibit tubulin polymerization, leading to apoptosis.

Neuroprotective Activity

Emerging evidence suggests that benzimidazole derivatives possess neuroprotective properties, which could be relevant for the treatment of neurodegenerative diseases.[7][14]

Potential Targets:

-

Oxidative Stress Pathways: Benzimidazoles can act as antioxidants, scavenging free radicals and upregulating endogenous antioxidant enzymes.[7]

-

Neuroinflammation: By inhibiting pro-inflammatory cytokines and pathways like the NLRP3 inflammasome in the central nervous system, benzimidazoles can mitigate neuroinflammation.[7][14]

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can increase dopamine levels and reduce oxidative stress, offering a potential therapeutic strategy for Parkinson's disease.[15]

Signaling Pathway:

The neuroprotective effects of benzimidazoles can be mediated through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), which activates a cascade of genes involved in cell survival and adaptation to stress.[16]

Caption: Benzimidazoles may stabilize HIF-1α, promoting neuroprotection.

Quantitative Data Summary

| Compound Class | Target | Assay | Potency (IC50/EC50) | Reference |

| Benzimidazole Derivatives | COX-2 | Luminol-enhanced chemiluminescence | < Standard (Ibuprofen) | [6] |

| 1-Phenylbenzimidazoles | PDGFR | Enzyme Inhibition | 0.1 - 1 µM | [3] |

| Pyrimido[1,2-a]benzimidazol-5(6H)-one | Lck | Enzyme Inhibition | 0.007 µM | [17] |

| Benzimidazole Derivatives | TNF-α and IL-6 release | LPS-stimulated macrophages | Dose-dependent inhibition | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a standard and reliable method for screening acute anti-inflammatory activity.[18][19][20][21][22]

Workflow:

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodology:

-

Animals: Male Wistar rats (150-200 g) are used. They are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6):

-

Control group (vehicle)

-

Standard group (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Test groups (this compound at various doses)

-

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

The test compound, vehicle, or standard drug is administered orally (p.o.) or intraperitoneally (i.p.).

-

After 30 minutes, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

-

Data Analysis:

-

The percentage increase in paw volume is calculated for each group.

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Statistical analysis is performed using ANOVA followed by a suitable post-hoc test.

-

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[23][24][25][26][27]

Methodology:

-

Reagents:

-

COX-2 enzyme (human recombinant)

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

Test compound (this compound)

-

Standard inhibitor (e.g., Celecoxib)

-

-

Procedure (96-well plate format):

-

Prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and COX Probe.

-

Add the reaction mix to the wells.

-

Add the test compound or standard inhibitor at various concentrations to the respective wells.

-

Add the COX-2 enzyme to all wells except the blank.

-

Incubate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding Arachidonic Acid.

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Calculate the percentage inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration.

-

In Vitro Anticancer Activity: Tubulin Polymerization Assay (Fluorescence-based)

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.[28][29][30][31][32]

Methodology:

-

Reagents:

-

Purified tubulin (>99%)

-

Tubulin Polymerization Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (this compound)

-

Positive controls (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

-

-

Procedure (96-well plate format):

-

Prepare a reaction mixture containing Tubulin Polymerization Buffer, GTP, and the fluorescent reporter.

-

Add the test compound or controls at various concentrations to the wells.

-

Add the purified tubulin to the reaction mixture and immediately transfer to the wells.

-

Place the plate in a pre-warmed (37°C) fluorometer.

-

Measure the fluorescence (e.g., Ex/Em = 360/450 nm) at regular intervals for 60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Compare the curves of the test compound with the control to determine if it inhibits or enhances tubulin polymerization.

-

Calculate the IC50 or EC50 value based on the effect on the rate or extent of polymerization.

-

In Vitro Anticancer Activity: Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[33][34][35][36]

Methodology:

-

Cell Culture:

-

Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

-

Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

-

Procedure (96-well plate format):

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Conclusion

While this compound remains a relatively understudied compound, the extensive body of research on the benzimidazole scaffold provides a strong foundation for predicting its potential therapeutic targets. Based on structure-activity relationship studies, it is plausible that this derivative will exhibit anti-inflammatory, anticancer, and neuroprotective properties. The presence of the 5-benzoyl group is likely to influence its potency and selectivity towards key biological targets such as COX-2, tubulin, and various signaling kinases. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of these potential activities, paving the way for further investigation into the therapeutic promise of this compound and related derivatives. Further preclinical studies are warranted to elucidate its precise mechanisms of action and to validate its potential as a novel therapeutic agent.

References

- 1. nveo.org [nveo.org]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. researchgate.net [researchgate.net]

- 20. inotiv.com [inotiv.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]

- 24. assaygenie.com [assaygenie.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. abcam.com [abcam.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 29. maxanim.com [maxanim.com]

- 30. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. cytoskeleton.com [cytoskeleton.com]

- 33. researchhub.com [researchhub.com]

- 34. texaschildrens.org [texaschildrens.org]

- 35. MTT assay protocol | Abcam [abcam.com]

- 36. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Modeling of 5-Benzoyl-2-benzimidazolinone Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific biological targets and quantitative activity of 5-Benzoyl-2-benzimidazolinone is limited. This guide therefore presents a generalized yet detailed framework for the in silico modeling of this compound and its derivatives, outlining established computational methodologies and best practices. The quantitative data and specific biological pathways presented herein are hypothetical and for illustrative purposes to guide researchers in their own studies.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The this compound moiety, a specific derivative, presents an intriguing candidate for drug discovery due to its structural features that suggest potential interactions with a variety of biological targets. In silico modeling offers a powerful, cost-effective, and rapid approach to investigate these potential interactions, predict biological activity, and guide the synthesis of more potent and selective analogs.

This technical guide provides a comprehensive overview of the key in silico techniques that can be applied to study this compound and its derivatives. It covers the general workflow of a computational drug discovery project, details on methodologies for crucial experiments like molecular docking and quantitative structure-activity relationship (QSAR) analysis, and illustrates how to present the resulting data.

Hypothetical In Silico Drug Discovery Workflow

The journey from a compound of interest to a potential drug candidate involves a multi-step in silico analysis. The following workflow outlines a logical progression for the computational investigation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico research. Below are generalized protocols for key computational experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Objective: To identify potential binding modes and estimate the binding affinity of this compound derivatives to a target protein.

Methodology:

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound and its analogs using a molecular builder.

-

Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

-

Set the grid box to encompass the defined binding site.

-

Run the docking simulation to generate a series of binding poses for each ligand.

-

-

Analysis of Results:

-

Rank the poses based on their docking scores (e.g., binding energy in kcal/mol).

-

Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the receptor's amino acid residues.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

Objective: To develop a predictive model for the biological activity of novel this compound derivatives.

Methodology:

-

Data Set Preparation:

-

Compile a dataset of this compound analogs with their experimentally determined biological activities (e.g., IC50 values).

-

Convert the biological activities to a logarithmic scale (e.g., pIC50 = -log(IC50)).

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., topological, electronic, steric).

-

-

Model Development:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable).

-

-

Model Validation:

-

Assess the statistical quality of the model using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE).

-

Use the test set to evaluate the predictive power of the model on compounds not used in its development.

-

Data Presentation

Quantitative data from in silico studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives against Target X

| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |

| BZB-01 | This compound | -8.5 | Tyr234, Asp345, Phe456 | 2 |

| BZB-02 | 5-(4-chlorobenzoyl)-... | -9.2 | Tyr234, Asp345, Val457 | 2 |

| BZB-03 | 5-(4-methoxybenzoyl)-... | -8.9 | Tyr234, Asp345, Phe456 | 3 |

| BZB-04 | 5-(4-nitrobenzoyl)-... | -9.5 | Arg230, Tyr234, Asp345 | 3 |

Table 2: Hypothetical QSAR Data for a Series of this compound Analogs

| Compound ID | Experimental pIC50 | Predicted pIC50 | Residual | Molecular Weight | LogP |

| BZB-01 | 7.2 | 7.1 | 0.1 | 238.24 | 2.5 |

| BZB-02 | 7.8 | 7.9 | -0.1 | 272.68 | 3.1 |

| BZB-03 | 7.5 | 7.4 | 0.1 | 268.27 | 2.6 |

| BZB-04 | 8.1 | 8.0 | 0.1 | 283.24 | 2.4 |

Hypothetical Signaling Pathway

While the specific signaling pathways affected by this compound are not established, many benzimidazole derivatives are known to target protein kinases. The following diagram illustrates a hypothetical kinase signaling pathway that could be a target for such a compound.

Conclusion

In silico modeling provides an indispensable toolkit for modern drug discovery and development. For compounds like this compound, where experimental data may be sparse, these computational approaches can generate valuable hypotheses about potential biological targets, mechanisms of action, and structure-activity relationships. By following systematic and rigorous computational protocols, researchers can effectively guide the design and synthesis of novel therapeutic agents, accelerating the path from concept to clinic. The methodologies and frameworks presented in this guide offer a solid foundation for initiating and conducting such in silico investigations.

5-Benzoyl-2-benzimidazolinone: A Technical Review of Its Emerging Potential as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzoyl-2-benzimidazolinone is a heterocyclic organic compound that has garnered interest within the scientific community, primarily due to its structural relationship to a class of molecules known for their diverse biological activities. The benzimidazolone core is a recognized "privileged scaffold" in medicinal chemistry, appearing in a variety of pharmacologically active agents. This technical guide provides a comprehensive review of the available literature on this compound, with a particular focus on its potential as a kinase inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Synthesis and Chemical Properties

While a specific, detailed, step-by-step synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be inferred from general methods for preparing benzimidazol-2-ones. A common and effective approach involves the cyclocarbonylation of the corresponding o-phenylenediamine with 1,1'-carbonyldiimidazole (CDI).

A plausible synthetic workflow is outlined below:

Methodological & Application

5-Benzoyl-2-benzimidazolinone: A Promising Scaffold for p38 MAP Kinase Inhibition

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer.[2][3] This has made p38 MAP kinase a prime target for therapeutic intervention. A novel class of p38 MAP kinase inhibitors based on the benzimidazolone scaffold has been identified through high-throughput screening, with 5-Benzoyl-2-benzimidazolinone representing a key pharmacophore in this series.[4] These compounds have shown promise as potent and selective inhibitors of p38α, the best-characterized isoform of the p38 family.[5]

This document provides detailed application notes and experimental protocols for the characterization of this compound and its analogs as p38 MAP kinase inhibitors.

Data Presentation

The inhibitory activity of benzimidazolone-based compounds against p38α MAP kinase is typically determined through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. While specific data for this compound is not publicly available, the following table presents representative data for a series of benzimidazolone analogs, demonstrating the potential of this chemical class.

| Compound ID | Structure | p38α IC50 (nM) | Cellular Assay (LPS-induced TNFα) IC50 (nM) |

| Analog 1 | [Image of a representative benzimidazolone structure with specific substitutions] | 50 | 120 |

| Analog 2 | [Image of a second representative benzimidazolone structure] | 75 | 200 |

| Analog 3 | [Image of a third representative benzimidazolone structure] | 30 | 90 |

| SB 203580 (Reference) | [Image of SB 203580 structure] | 48 | 160 |

Note: The structures and IC50 values are representative examples based on published data for the benzimidazolone class of p38 inhibitors and are intended for illustrative purposes.[4][5]

Experimental Protocols

Biochemical p38α Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified recombinant p38α kinase. The assay measures the phosphorylation of a substrate peptide by the kinase.

Materials:

-

Recombinant human p38α kinase

-

ATF-2 (Activating Transcription Factor 2) substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl2, 5 mM MnCl2, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

SB 203580 (as a positive control inhibitor)

-

384-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Plate reader capable of luminescence detection

Protocol:

-

Compound Preparation: Prepare serial dilutions of this compound and the control inhibitor (SB 203580) in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Setup:

-

Kinase Reaction Initiation:

-

Prepare a substrate/ATP mix containing ATF-2 peptide (e.g., 0.2 µg/µL) and ATP (e.g., 10 µM) in kinase assay buffer.

-

Add 2 µL of the substrate/ATP mix to each well to start the reaction.[6]

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, and then adding 10 µL of Kinase Detection Reagent and incubating for a further 30 minutes.[6]

-

-

Data Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell-Based p38 MAP Kinase Inhibition Assay (LPS-induced TNFα Production)

This protocol evaluates the ability of this compound to inhibit p38 MAP kinase activity within a cellular context by measuring the downstream effect of inhibiting the production of the pro-inflammatory cytokine TNFα.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

RPMI-1640 cell culture medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other test compounds) dissolved in DMSO

-

SB 203580 (as a positive control inhibitor)

-

96-well cell culture plates

-

Human TNFα ELISA kit

-

Cell lysis buffer

Protocol:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Seed the THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well and differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Compound Treatment:

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Pre-incubate the cells with various concentrations of this compound or the control inhibitor for 1-2 hours.

-

-

Cell Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNFα production.

-

Include a non-stimulated control (vehicle only) and a stimulated control (LPS only).

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Sample Collection:

-

Centrifuge the plate and carefully collect the cell culture supernatant for TNFα measurement.

-

Lyse the remaining cells to determine cell viability (e.g., using an MTT or CellTiter-Glo assay) to rule out cytotoxicity of the test compounds.

-

-

TNFα Measurement:

-

Quantify the concentration of TNFα in the culture supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.[7]

-

-

Data Analysis:

-

Calculate the percent inhibition of TNFα production for each compound concentration compared to the LPS-stimulated control.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualization

p38 MAP Kinase Signaling Pathway

Caption: p38 MAP Kinase signaling pathway and point of inhibition.

Experimental Workflow for p38 Kinase Inhibition Assay

Caption: Biochemical assay workflow for p38 kinase inhibition.

References

- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 2. Inhibition of p38 MAP kinase as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazolone p38 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application of 5-Benzoyl-2-benzimidazolinone and its Analogs in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, the benzimidazolinone core is a key pharmacophore in the development of novel therapeutic agents. This document focuses on the application of 5-Benzoyl-2-benzimidazolinone and structurally related compounds in the context of cancer research. While specific data on this compound is limited, this note extrapolates from research on analogous 5-substituted benzimidazolinones and other benzimidazole derivatives to provide a comprehensive overview of their potential as anticancer agents.

Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][2] The unique structure of the benzimidazole scaffold allows it to mimic natural purines, enabling interaction with a wide range of biological targets.[3][4]

Quantitative Data on Anticancer Activity of Benzimidazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various benzimidazole derivatives against several human cancer cell lines. This data is crucial for comparing the potency of different analogs and identifying promising lead compounds for further development.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 | Benzoyl substituted benzimidazole | MCF-7 (Breast) | 16.18 ± 0.07 | [5] |

| HL-60 (Leukemia) | 15.15 ± 0.05 | [5] | ||

| Compound 5b | 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one | HCC1937 (Breast) | 2.6 | [6] |

| Compound 8m | Benzimidazole acridine derivative | SW480 (Colon) | 6.77 | [7][8] |

| HCT116 (Colon) | 3.33 | [7][8] | ||

| Compound 10 | Benzimidazole with sulfonamide moiety | MGC-803 (Gastric) | 1.02 - 5.40 | [4] |

| PC-3 (Prostate) | 1.02 - 5.40 | [4] | ||

| MCF-7 (Breast) | 1.02 - 5.40 | [4] | ||

| Compound 15 | Benzimidazole derivative | MCF-7 (Breast) | 5.28 | [9] |

| Compound 10 | Benzimidazole derivative | MCF-7 (Breast) | 6.63 | [9] |

| Compound 4r | Benzimidazole-1,3,4-oxadiazole derivative | PANC-1 (Pancreatic) | 5.5 | [10] |

| A549 (Lung) | 0.3 | [10] | ||

| MCF-7 (Breast) | 0.5 | [10] | ||

| Compound 3e | 1-(1-ethy-1H-benzimidazol-2-yl) ethanone | HOP-92 (Non-small cell lung) | 0.19 | [11] |

Signaling Pathways in Cancer

Research into the mechanisms of action of anticancer benzimidazole derivatives has identified several key signaling pathways that are modulated by these compounds. Understanding these pathways is essential for rational drug design and for identifying potential biomarkers of response.

EGFR/HER2 Signaling Pathway

Certain 2-aryl benzimidazole derivatives have been shown to inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[12] This inhibition blocks downstream signaling through the PI3K/Akt and MEK/Erk pathways, which are critical for cell proliferation and survival.[12]

Caption: Inhibition of EGFR/HER2 signaling by benzimidazole derivatives.

JNK-mediated Apoptosis Pathway

Some benzimidazole derivatives induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This can lead to the upregulation of Death Receptor 5 (DR5), triggering the extrinsic apoptosis cascade.[1][7] Additionally, JNK activation can be mediated by an increase in reactive oxygen species (ROS).[7]

Caption: JNK-mediated apoptosis induced by benzimidazole derivatives.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation, and its pathway is often dysregulated in cancer. Certain benzimidazole derivatives have been identified as inhibitors of mTOR, suppressing its phosphorylation and downstream signaling.[9]

Caption: Inhibition of the mTOR signaling pathway by benzimidazole derivatives.

Experimental Protocols